molecular formula C9H15Cl2N3O2 B6219522 5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid dihydrochloride CAS No. 2751620-96-7

5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid dihydrochloride

Cat. No.: B6219522
CAS No.: 2751620-96-7
M. Wt: 268.1
InChI Key:
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Description

The compound “5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid dihydrochloride” is a chemical compound with a molecular weight of 225.07 . It is stored at room temperature and is in the form of a powder .


Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic acyl substitution reactions . For instance, acid anhydrides are generally made using a nucleophilic acyl substitution reaction of an acid chloride with a carboxylic acid or a carboxylate anion .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O2.2ClH/c8-3-5-1-2-6(7(10)11)9-4-5;;/h1-2,4H,3,8H2,(H,10,11);2*1H . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

Anhydrides, which are related to the compound , are highly reactive to nucleophilic attack and undergo many of the same reactions as acid chlorides . They react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . More detailed physical and chemical properties are not available in the search results.

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid dihydrochloride involves the reaction of 3-cyano-4H-pyrazole with 2-chloro-5-nitropyridine followed by reduction of the nitro group and subsequent reaction with formaldehyde and hydrochloric acid to form the final product.", "Starting Materials": [ "3-cyano-4H-pyrazole", "2-chloro-5-nitropyridine", "Sodium borohydride", "Formaldehyde", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-cyano-4H-pyrazole is reacted with 2-chloro-5-nitropyridine in the presence of a base such as potassium carbonate to form 5-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonitrile.", "Step 2: The nitro group in the intermediate product is reduced to an amino group using a reducing agent such as sodium borohydride.", "Step 3: The resulting amine is reacted with formaldehyde and hydrochloric acid to form 5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid dihydrochloride." ] }

2751620-96-7

Molecular Formula

C9H15Cl2N3O2

Molecular Weight

268.1

Purity

95

Origin of Product

United States

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